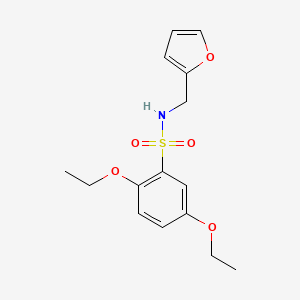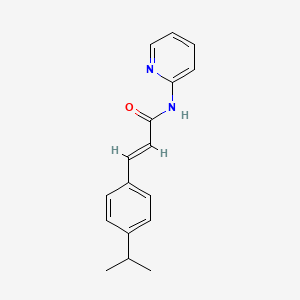![molecular formula C17H19N3 B5691756 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects. This compound was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous scientific studies and has shown promise as a potential treatment for a variety of neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole is not fully understood, but it is thought to act through the upregulation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in a variety of cellular processes, including energy metabolism and DNA repair. By increasing NAMPT activity and NAD+ levels, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole may be able to protect neurons from a variety of insults.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to have a variety of other biochemical and physiological effects. It has been demonstrated to increase mitochondrial function, reduce oxidative stress, and promote the expression of genes involved in neuronal survival and differentiation. Additionally, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole is its ability to promote the survival of newborn neurons in the hippocampus. This makes it a valuable tool for studying the mechanisms of neurogenesis and the effects of various insults on neuronal survival. Additionally, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to protect against neuronal death caused by a variety of insults, making it a useful tool for studying the mechanisms of neuroprotection.
However, there are also limitations to the use of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a variety of future directions for research on 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole. One area of interest is the potential use of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring the potential use of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole in combination with other neuroprotective agents, such as stem cells or growth factors. Finally, there is interest in further elucidating the mechanism of action of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole, which could lead to the development of more potent and specific neuroprotective agents.
Métodos De Síntesis
The synthesis of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole involves a multistep process that begins with the reaction of 1,2-diaminobenzene with 2-bromonaphthalene to form the intermediate 2-(1-aminoethyl)-1H-naphtho[2,3-d]imidazole. This intermediate is then reacted with piperidine to form the final product, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole. The synthesis of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to have a variety of neuroprotective effects in both in vitro and in vivo models. It has been demonstrated to promote the survival of newborn neurons in the hippocampus, a region of the brain involved in learning and memory. Additionally, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to protect against neuronal death caused by a variety of insults, including traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(piperidin-1-ylmethyl)-1H-benzo[f]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-4-8-20(9-5-1)12-17-18-15-10-13-6-2-3-7-14(13)11-16(15)19-17/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGYEYCMOOHSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC4=CC=CC=C4C=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidinomethyl)-1H-naphtho[2,3-D]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)

![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)


